Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
CAS No.: 129150-61-4
Cat. No.: VC20768620
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129150-61-4 |
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Molecular Formula | C11H14O4 |
Molecular Weight | 210.23 g/mol |
IUPAC Name | methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate |
Standard InChI | InChI=1S/C11H14O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3 |
Standard InChI Key | DMHDKUFZHGVDCN-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CCC(=O)OC)O |
Canonical SMILES | COC1=C(C=C(C=C1)CCC(=O)OC)O |
Introduction
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate is a phenolic ester derivative with diverse applications in chemical synthesis and biological research. This compound, characterized by its aromatic and functional groups, exhibits notable reactivity and potential therapeutic properties. Below is a comprehensive analysis of its properties, synthesis, and research findings.
Synthesis and Industrial Production
The compound is synthesized via esterification of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid with methanol, catalyzed by sulfuric acid under reflux conditions . Industrial-scale production may employ continuous flow reactors to optimize yield and purity .
Key Synthetic Routes:
Chemical Reactivity
The compound undergoes characteristic reactions of phenolic esters:
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Oxidation: Hydroxyl groups oxidize to ketones or carboxylic acids using KMnO₄ or CrO₃ .
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Reduction: Ester groups reduce to alcohols via LiAlH₄ or NaBH₄ .
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Substitution: Methoxy groups participate in nucleophilic substitutions with reagents like NaH .
Antioxidant Properties
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate demonstrates dose-dependent free radical scavenging in DPPH and ABTS assays, attributed to its phenolic structure .
Industrial and Research Applications
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Organic Synthesis: Serves as a precursor for fragrances, flavoring agents, and pharmaceutical intermediates .
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Biochemical Research: Used to study antioxidant mechanisms and oxidative stress pathways .
Research Gaps and Future Directions
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Pharmacokinetics: Limited data on absorption and metabolism in vivo.
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Structure-Activity Relationships: Further modification of the phenolic backbone could enhance therapeutic efficacy.
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